Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate
Description
Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate is a pyridine derivative featuring a hydroxymethyl group at position 5, a methyl group at position 4, and a methyl ester at position 2. This compound’s structure combines polar (hydroxymethyl) and moderately lipophilic (methyl, ester) groups, making it a versatile intermediate in pharmaceutical and organic synthesis. Its reactivity is influenced by the electron-withdrawing ester group and the hydrogen-bonding capability of the hydroxymethyl substituent.
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-8(9(12)13-2)10-4-7(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNXVFPXIQKGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CO)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by esterification and hydroxymethylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group results in an alcohol.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate typically involves multi-step organic reactions. Common methods include:
- Alkylation of pyridine derivatives : This step is followed by esterification and hydroxymethylation.
- Catalytic hydrogenation : This method enhances the yield and purity of the final product.
The compound possesses a hydroxymethyl group, which can undergo various chemical transformations:
- Oxidation : Converts hydroxymethyl to carboxylic acid.
- Reduction : Reduces the ester group to an alcohol.
- Substitution : Allows for the introduction of other functional groups.
Chemistry
This compound serves as an important intermediate in synthesizing more complex organic molecules. Its ability to undergo various reactions makes it a valuable building block for chemists working on novel compounds.
Biological Applications
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. For instance, it has been investigated for its potential role in inhibiting specific enzymes related to diseases, such as in the case of JMJD5 inhibitors, where derivatives of pyridine compounds showed selective inhibition .
Industrial Applications
Industrially, this compound is employed in producing specialty chemicals and materials. Its properties make it suitable for applications in pharmaceuticals and agricultural chemicals, where it can act as an intermediate in the synthesis of biologically active compounds .
Case Study 1: Enzyme Interaction Studies
A study highlighted the use of this compound in exploring enzyme interactions. Researchers utilized this compound to investigate its effects on specific metabolic pathways, revealing insights into its potential therapeutic applications .
| Enzyme | Compound Used | Effect Observed |
|---|---|---|
| JMJD5 | This compound | Selective inhibition |
Case Study 2: Synthesis of Specialty Chemicals
In an industrial setting, the compound was used to synthesize various specialty chemicals. The efficiency of using continuous flow reactors for its production was demonstrated, showcasing improved yield and scalability compared to traditional batch methods .
| Method | Yield Improvement | Scalability |
|---|---|---|
| Continuous Flow | High | Excellent |
Mechanism of Action
The mechanism by which Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate with related pyridine and heterocyclic derivatives:
Physicochemical Properties
- Solubility : The hydroxymethyl group in this compound enhances water solubility compared to analogs lacking polar groups (e.g., Methyl 4-methylpyridine-2-carboxylate) .
- Crystallinity : Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate exhibits a nearly coplanar ethyl ester group with the pyridine ring, which may improve crystallinity compared to the target compound’s methyl ester .
- Reactivity : The aldehyde group in 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde enables nucleophilic addition reactions, unlike the ester group in the target compound, which is prone to hydrolysis .
Biological Activity
Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with hydroxymethyl and methyl groups, which may influence its interaction with biological targets. The molecular formula is , and it possesses both hydrophilic and lipophilic characteristics due to the presence of hydroxymethyl and carboxylate functional groups.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridine can induce cytotoxic effects against various cancer cell lines. Specifically, related compounds demonstrated IC values in the range of 62.37 µg/mL against HeLa cells, indicating potent activity against cervical cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported at 250 µg/mL against pathogenic bacteria .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Modulation : It likely interacts with cellular receptors, influencing signaling pathways related to apoptosis and cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity (IC) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | Structure | 62.37 µg/mL (HeLa) | 250 µg/mL |
| 3-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Structure | Lower than parent compound | Not specified |
| 5-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Structure | Better than parent compound | Not specified |
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on HeLa, HepG2, and Vero cell lines using the MTT assay. The results indicated significant cell death in HeLa cells at lower concentrations compared to control groups .
- Antimicrobial Efficacy : In a separate investigation, derivatives were tested against a panel of bacteria, revealing that certain modifications to the methyl pyridine structure enhanced antimicrobial activity significantly compared to unmodified compounds .
- Mechanistic Insights : Further research into the molecular mechanisms revealed that the compound's interaction with specific cellular pathways could lead to reduced levels of cAMP, thereby influencing cell survival and proliferation dynamics in cancer cells.
Q & A
Q. What are the standard synthetic routes for Methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalization of a pyridine core. A nucleophilic substitution reaction at the 5-position using formaldehyde under basic conditions (e.g., NaOH) introduces the hydroxymethyl group. Methyl esterification at the 2-position is achieved via acid-catalyzed esterification with methanol. Reaction optimization includes temperature control (60–80°C for substitution), solvent selection (e.g., DMF for solubility), and monitoring by TLC or HPLC to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR : and NMR identify proton environments (e.g., hydroxymethyl protons at δ 4.2–4.5 ppm, methyl ester at δ 3.8–3.9 ppm).
- X-ray crystallography : Single-crystal diffraction (using SHELX for refinement) resolves bond angles and torsional strain in the pyridine ring. ORTEP-III visualizes thermal ellipsoids for positional uncertainty .
- MS : High-resolution mass spectrometry confirms the molecular ion ([M+H]) and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., conflicting 1H^1H1H NMR shifts) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, pH-dependent tautomerism, or impurities. To address this:
Q. What strategies are effective for probing the compound’s stability under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Accelerated degradation : Expose the compound to pH extremes (1–13), elevated temperatures (40–80°C), and UV light. Monitor degradation products via LC-MS.
- Hygroscopicity testing : Store samples at 25°C/60% RH and analyze mass changes. The hydroxymethyl group may oxidize to a carboxylate under humid conditions .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on high-temperature degradation rates .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Prioritize derivatives with improved binding affinity at the pyridine carboxylate moiety.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC values.
- ADMET prediction : Use SwissADME to assess solubility, CYP450 interactions, and blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in melting points reported across studies?
- Methodological Answer : Variations may stem from polymorphic forms or impurities. Solutions include:
- DSC analysis : Identify endothermic peaks corresponding to pure polymorphs.
- Recrystallization : Test solvents (ethanol, acetonitrile) to isolate stable crystalline forms.
- PXRD : Compare diffraction patterns with literature to confirm phase purity .
Experimental Design for Biological Studies
Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Enzyme inhibition assays : Use TR-FRET-based kits (e.g., ADP-Glo™) to measure ATPase activity in recombinant kinases.
- Cell viability : Test against cancer lines (HeLa, MCF-7) via MTT assay. Include controls for esterase-mediated hydrolysis of the methyl ester.
- Selectivity profiling : Screen against a kinase panel (e.g., KinomeScan) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
